

Unveiling the Structure of Clopidogrel Impurity C: A Technical Guide

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Compound of Interest

Compound Name: Clopidogrel impurity C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Clopidogrel impurity C**, a critical consideration in the pharmaceutical development and quality control of the antiplatelet agent Clopidogrel. Understanding the structure of this and other impurities is paramount for ensuring the safety, efficacy, and stability of the final drug product.

Chemical Identity and Structure

Clopidogrel impurity C is chemically identified as Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate.^{[1][2][3]} It is also commonly referred to by several synonyms, including Clopidogrel USP Related Compound C and the R-isomer of Clopidogrel.^{[1][4][5][6][7]} The impurity is the (R)-enantiomer of Clopidogrel, which is the (S)-enantiomer.

The chemical structure of **Clopidogrel impurity C** is presented below. It consists of a thienopyridine ring system linked to a methyl acetate group through a chiral center. A 2-chlorophenyl group is also attached to this chiral carbon.

Caption: 2D Chemical Structure of **Clopidogrel Impurity C**.

Physicochemical Data

The following table summarizes key physicochemical data for **Clopidogrel impurity C**. The data is primarily for the sulfate salt, which is a common form for analytical standards.

Property	Value	Reference(s)
Chemical Name	Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate	[1][2]
Synonyms	Clopidogrel USP Related Compound C, (R)-Clopidogrel	[1][4][5][8]
CAS Number (Sulfate)	120202-71-3	[1][3][4][9]
Molecular Formula	C ₁₆ H ₁₆ ClNO ₂ S	[9]
Molecular Weight	321.82 g/mol	[9]

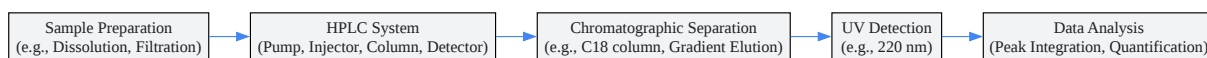
Experimental Protocols for Identification and Quantification

The identification and quantification of **Clopidogrel impurity C** in pharmaceutical samples are typically performed using chromatographic techniques. Several methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for separating and quantifying Clopidogrel and its impurities is reverse-phase HPLC.

- Workflow Diagram:



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Caption: General workflow for HPLC analysis of Clopidogrel impurities.

- Typical Methodologies:

- Column: C18 columns are frequently used for the separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.
- Detection: UV detection is typically performed at a wavelength around 220 nm.^[5]
- System Suitability: Parameters such as resolution, tailing factor, and theoretical plates are monitored to ensure the performance of the chromatographic system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and sensitive quantification, LC-MS is a powerful tool.

- Methodology: LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This allows for the determination of the mass-to-charge ratio of the impurity, confirming its identity. Electrospray ionization (ESI) is a commonly used ionization technique.

Capillary Electrophoresis (CE)

Capillary electrophoresis has also been employed for the separation of Clopidogrel and its impurities, including the chiral separation of the enantiomers.

- Methodology: This technique utilizes an electric field to separate ions based on their electrophoretic mobility. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.

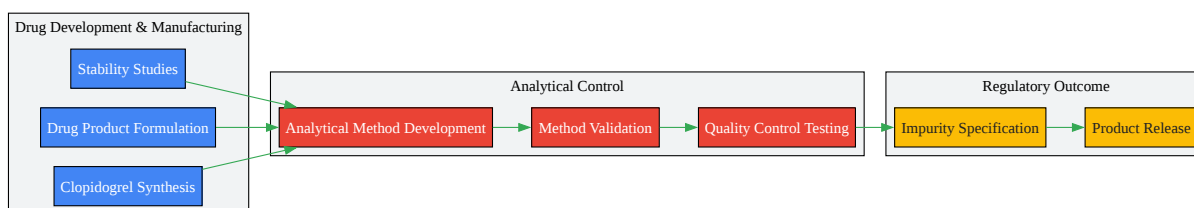
Quantitative Data

The following table summarizes quantitative data from a validated capillary electrophoresis method for the determination of Clopidogrel and its impurities.

Parameter	Value	Reference(s)
Limit of Detection (LOD)	0.13 µg/mL	[10][11]
Limit of Quantitation (LOQ)	0.4 µg/mL	[10][11]
Linearity Range	0.4 - 300 µg/mL	[10][11]

Signaling Pathways and Logical Relationships

The presence of **Clopidogrel impurity C** is a critical quality attribute that is monitored during drug development and manufacturing. The logical relationship for controlling this impurity is outlined below.



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Caption: Logical workflow for the control of **Clopidogrel impurity C**.

In conclusion, **Clopidogrel impurity C** is the (R)-enantiomer of the active pharmaceutical ingredient. Its structure has been well-characterized, and robust analytical methods are available for its control. The diligent application of these methods within a sound quality control strategy is essential for ensuring the quality and safety of Clopidogrel drug products.

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